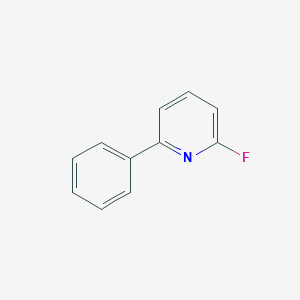

2-Fluoro-6-phenylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSUBWDOWSHTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376546 | |

| Record name | 2-fluoro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-17-1 | |

| Record name | 2-fluoro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-6-phenylpyridine chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Fluoro-6-phenylpyridine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of this compound is paramount for its application in novel therapeutic agents. This guide provides a detailed overview of this compound, including its physicochemical characteristics, structural details, synthesis, and reactivity, with a focus on its relevance in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₁₁H₈FN.[1][2][3][4] Its unique structural arrangement, featuring a fluorine atom at the 2-position and a phenyl group at the 6-position of the pyridine ring, imparts specific reactivity and properties that are highly valued in organic synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 180606-17-1 | [2][5][6] |

| Molecular Formula | C₁₁H₈FN | [1][2][3][4] |

| Molecular Weight | 173.19 g/mol | [1] |

| Appearance | Colorless oil | [7] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Structural Information and Spectroscopic Data

The structural identifiers for this compound are crucial for its unambiguous identification and characterization.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC=C(C=C1)C2=NC=CC=C2F | [1] |

| InChI | InChI=1S/C11H8FN/c12-11-7-3-4-9(13-11)10-5-1-2-6-10/h1-8H | [1] |

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Although specific experimental spectra for this compound are not provided in the search results, the general characteristics of related compounds can be informative. For instance, the mass spectrometry of phenylpyridine isomers typically shows a strong molecular ion peak.[10] The infrared spectrum would be expected to show characteristic bands for C-F, C=N, and aromatic C-H and C=C stretching vibrations.[11][12][13] The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[14][15][16][17][18][19][20][21]

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of this compound from 2-phenylpyridine has been reported.[7] This method involves a direct C-H fluorination reaction using silver(II) fluoride (AgF₂).

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

2-Phenylpyridine

-

Anhydrous acetonitrile (MeCN)

-

Silver(II) fluoride (AgF₂)

-

Celite

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 2-phenylpyridine (1.0 equivalent) in anhydrous acetonitrile, add silver(II) fluoride (3.0 equivalents) in one portion at ambient temperature.

-

Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

-

Rinse the filter cake with methyl tert-butyl ether.

-

Wash the combined filtrates with saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a heptane/ethyl acetate gradient to afford this compound as a colorless oil.

The fluorine atom at the 2-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature for its use in drug development, allowing for the introduction of various functional groups to modulate the biological activity of a lead compound.

Relevance in Drug Development and Biological Activity

While specific signaling pathways involving this compound are not detailed in the provided search results, the broader class of 2-phenylpyridine derivatives has shown significant potential in medicinal chemistry.

Derivatives of 2-phenylpyridine have been investigated for their insecticidal activity .[7][8][22] A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit high insecticidal activity against various pests.[7]

Furthermore, substituted phenylpyridines are being explored as potential anticancer agents .[23] The mechanism of action for some terpyridine derivatives, which share structural similarities, is thought to involve the disruption of cellular redox homeostasis, leading to apoptosis and autophagy in cancer cells.[23]

The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. CAS NO:180606-17-1; this compound [chemdict.com]

- 4. Pyridine, 2-fluoro-6-phenyl-|CAS 180606-17-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. 180606-17-1 | 2-氟-6-苯基吡啶 | Boroncore [boroncore.com]

- 6. This compound CAS NO.180606-17-1, CasNo.180606-17-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 8. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 16. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsc.org [rsc.org]

- 19. 2,6-DIPHENYLPYRIDINE(3558-69-8) 13C NMR [m.chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]

- 22. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]

- 23. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-phenylpyridine from 2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the direct C-H fluorination of 2-phenylpyridine to selectively synthesize 2-fluoro-6-phenylpyridine. This transformation is of significant interest in medicinal chemistry and materials science, as the introduction of a fluorine atom can profoundly modify the physicochemical and biological properties of the parent molecule. The guide provides a thorough overview of the most effective synthesis method, a detailed experimental protocol, and a discussion of the reaction mechanism.

Introduction

Fluorinated heterocyclic compounds are integral to the development of modern pharmaceuticals, agrochemicals, and functional materials.[1] The selective introduction of fluorine into a molecule can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties. The synthesis of this compound from the readily available 2-phenylpyridine presents a valuable transformation for accessing a key building block in these fields. Among various fluorination strategies, the direct C-H functionalization of pyridines has emerged as a powerful and atom-economical approach.

This guide focuses on the highly selective and efficient synthesis of this compound using silver(II) fluoride (AgF₂), a method pioneered by Hartwig and co-workers.[1][2] This approach offers significant advantages, including mild reaction conditions, high regioselectivity for the position adjacent to the pyridine nitrogen, and the use of a commercially available reagent.[3]

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the direct C-H fluorination of 2-phenylpyridine using silver(II) fluoride in an organic solvent. The reaction proceeds with exclusive selectivity for the C-H bond at the 6-position of the pyridine ring, which is ortho to the nitrogen atom.

Figure 1: General reaction scheme for the synthesis of this compound.

Initially, the reaction mechanism was proposed to proceed via coordination of the pyridine nitrogen to AgF₂, followed by the addition of the Ag-F bond across the pyridine π-system and subsequent rearomatization.[2] However, more recent mechanistic studies, including DFT calculations and experiments with radical traps, suggest a pathway involving a fluorine radical.[4][5] The currently accepted mechanism involves the homolytic abstraction of the C-H proton at the 2-position by a fluorine radical generated from the AgF₂ complex, followed by a rapid recombination of the resulting pyridyl radical with another equivalent of the silver fluoride species to yield the fluorinated product.[4]

Figure 2: Simplified workflow of the proposed radical-based reaction mechanism.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for reproducible chemical methods.[3][6]

Materials and Equipment

-

Reactants:

-

2-Phenylpyridine (dried over 3 Å molecular sieves)[3]

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

-

Work-up and Purification Reagents:

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Hexanes and Ethyl acetate for elution

-

-

Equipment:

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Ambient temperature water bath

-

Standard laboratory glassware for work-up and chromatography

-

Reaction Procedure

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile (MeCN) and 2-phenylpyridine.

-

Place the flask in an ambient temperature water bath and stir the solution vigorously.

-

In one portion, add silver(II) fluoride (AgF₂) to the stirring solution. The reaction mixture will turn from a black suspension to a yellow/brown color as the reaction progresses.[6]

-

Stir the reaction at ambient temperature for approximately 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

Work-up and Purification

-

Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts, rinsing with MeCN.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add methyl tert-butyl ether (MTBE) and 1M HCl, and filter to remove any remaining silver salts.

-

Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.[3]

-

Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain this compound as a colorless oil.[3]

Quantitative Data

The following table summarizes the quantitative data for a typical reaction based on the literature procedure.[3][6]

| Parameter | Value |

| Stoichiometry | |

| 2-Phenylpyridine | 1.0 equiv |

| Silver(II) Fluoride (AgF₂) | 3.0 equiv |

| Reaction Conditions | |

| Solvent | Anhydrous Acetonitrile (MeCN) |

| Temperature | Ambient (22-23 °C) |

| Reaction Time | 90 minutes |

| Yield | |

| Isolated Yield of Product | 79-82% |

Characterization of this compound

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the pyridine ring will exhibit coupling to the fluorine atom. Specifically, the proton at the 3-position will show a doublet of doublets due to coupling with the adjacent proton at the 4-position and a smaller coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbon atom directly bonded to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbon atoms (C3 and the ipso-carbon of the phenyl ring) will exhibit smaller two-bond carbon-fluorine couplings (²JCF).

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of a fluorine atom attached to a pyridine ring. The chemical shift will be informative of the electronic environment.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₈FN, MW: 173.19 g/mol ).

Safety and Handling

-

Silver(II) fluoride (AgF₂): This is a strong oxidizing agent and is sensitive to moisture. It should be handled quickly in the air and stored in a desiccator.[3][6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Anhydrous Solvents: Anhydrous acetonitrile is flammable and should be handled in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The direct C-H fluorination of 2-phenylpyridine with silver(II) fluoride is a highly effective and selective method for the synthesis of this compound. The reaction proceeds under mild conditions with a high yield, making it an attractive method for both academic research and industrial applications. This technical guide provides the necessary information for researchers to successfully implement this valuable synthetic transformation. The resulting 2-fluoropyridine is not only a valuable final product but also a versatile intermediate for further functionalization via nucleophilic aromatic substitution reactions.[3]

References

Technical Guide: Characterization of 2-Fluoro-6-phenylpyridine (CAS Number: 180606-17-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data available for the chemical compound 2-Fluoro-6-phenylpyridine, identified by the CAS number 180606-17-1. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. The guide compiles known physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis, presenting the information in a structured and easily accessible format.

Compound Identification and Physical Properties

This compound is a fluorinated derivative of phenylpyridine. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Compound Identification

| Parameter | Value | Reference |

| CAS Number | 180606-17-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₈FN | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| SMILES | FC1=NC(=CC=C1)C1=CC=CC=C1 | [1] |

| InChIKey | AXSUBWDOWSHTSC-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Parameter | Value | Reference |

| Appearance | Colorless oil | [2] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Spectroscopic Characterization Data

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of a chemical compound. The following tables summarize the available NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.02 | m | 2H | Phenyl H | |

| 7.84 | dd | 8.2, 7.8 | 1H | Pyridyl H |

| 7.63 | dd | 7.5, 2.6 | 1H | Pyridyl H |

| 7.47 | m | 3H | Phenyl H | |

| 6.87 | dd | 8.0, 3.1 | 1H | Pyridyl H |

| Source: Organic Syntheses, Vol. 94, p. 46 (2017) |

Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 163.4 | d, J = 238.0 | C-F |

| 156.3 | d, J = 13.4 | Pyridyl C |

| 141.6 | d, J = 7.8 | Pyridyl C |

| 137.5 | Phenyl C | |

| 129.6 | Phenyl C | |

| 128.8 | Phenyl C | |

| 126.9 | Phenyl C | |

| 117.3 | d, J = 3.9 | Pyridyl C |

| 107.6 | d, J = 37.7 | Pyridyl C |

| Source: Organic Syntheses, Vol. 94, p. 46 (2017) |

Mass Spectrometry (MS)

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Calculated Mass | Found Mass |

| ESI-TOF | [M+H]⁺ | 174.0719 | 174.0712 |

| Source: Organic Syntheses, Vol. 94, p. 46 (2017) |

Infrared (IR) Spectroscopy

No experimental FT-IR data for this compound was found in the public domain.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from Organic Syntheses, Vol. 94, p. 46 (2017).

Materials:

-

2-Phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv)

-

Silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv)

-

Anhydrous MeCN (560 mL)

-

Methyl tert-butyl ether (MTBE)

-

1M HCl

-

Saturated aqueous NaCl

-

Anhydrous MgSO₄

-

Silica gel for flash chromatography

Procedure:

-

To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).

-

Fit the flask with a rubber septum, nitrogen inlet, and thermocouple, and place it in an ambient temperature water bath (22-23 ºC).

-

Stir the solution at 700-900 rpm.

-

In one portion, add silver(II) fluoride (19.7 g, 135 mmol) to the reaction flask.

-

Monitor the reaction by TLC (95:5 hexanes:ethyl acetate). The reaction is typically complete after 90 minutes.

-

Upon completion, filter the reaction mixture over Celite (50 g, wetted with MeCN) to remove insoluble silver salts.

-

Concentrate the filtrate by rotary evaporation.

-

Take up the residue in MTBE (100 mL) and wash with 1M HCl (50 mL).

-

Remove the resulting silver salts by filtration.

-

Transfer the filtrates to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate by rotary evaporation to afford the crude product as an amber oil.

-

Purify the crude material by flash chromatography on silica gel (95:5 heptane/EtOAc) to yield this compound as a colorless oil.[2]

Characterization Methods

The following are general protocols for the characterization techniques used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization-time of flight (ESI-TOF) mass spectrometer. The sample was introduced in a suitable solvent, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) was determined.

Biological Activity and Signaling Pathways

As of the date of this guide, no specific biological activity, pharmacological data, or associated signaling pathways for this compound (CAS 180606-17-1) have been reported in the publicly available scientific literature. While fluorinated pyridines and phenylpyridine derivatives are known to exhibit a wide range of biological activities, data for this specific compound is not available.

Conclusion

This technical guide has summarized the available characterization data for this compound (CAS 180606-17-1). The provided spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) and the detailed synthesis protocol offer a solid foundation for researchers working with this compound. However, a notable lack of publicly available information regarding its specific physical properties (boiling point, melting point, solubility) and biological activity should be taken into consideration for future research and applications. Further investigation into these areas would be beneficial to fully elucidate the potential of this molecule.

References

- 1. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

Physical and spectral properties of 2-Fluoro-6-phenylpyridine

A Technical Guide to 2-Fluoro-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of this compound, a valuable intermediate in organic synthesis. The information presented is intended to support research and development activities by providing key data and established experimental protocols.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 180606-17-1 | [2][3][4] |

| Molecular Formula | C₁₁H₈FN | [2] |

| Molecular Weight | 173.19 g/mol | [5] |

| Appearance | Colorless Oil | Organic Syntheses, Vol. 94, 46 |

Spectral Properties

Detailed spectral data for this compound is crucial for reaction monitoring and product characterization. The following table summarizes expected and reported spectral characteristics.

| Technique | Data |

| ¹H NMR | Spectral data for the parent compound 2-phenylpyridine in CDCl₃ shows peaks at δ 8.66, 7.98, 7.65, 7.44, 7.38, and 7.14 ppm.[6][7] For this compound, shifts will be influenced by the fluorine substituent. |

| ¹³C NMR | For the related compound 2-fluoro-3-phenylpyridine, ¹³C NMR chemical shifts have been reported.[5] For 2-phenylpyridine, signals appear at δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, and 120.6 ppm.[6] The C-F coupling is a key feature in the ¹³C NMR spectrum of fluorinated pyridines.[8] |

| ¹⁹F NMR | The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment.[9][10][11] For aromatic fluorides (Ar-F), the chemical shift range is typically +80 to +170 ppm relative to CFCl₃.[12] |

| Mass Spec (MS) | The molecular ion peak (M+) for C₁₁H₈FN is expected at m/z = 173. The fragmentation of phenylpyridine isomers typically shows a strong molecular ion peak.[13] For 2-phenylpyridine, a notable fragment is observed at m/z 77, corresponding to the phenyl cation.[13] Fluorinated compounds can show fragments corresponding to the loss of F (M-19) or HF (M-20).[14] |

| IR Spectroscopy | Characteristic IR absorptions include C-H stretching for aromatics (3100–3000 cm⁻¹), C=C stretching for the aromatic rings (1600–1400 cm⁻¹), and a strong C-F stretching band.[15][16][17] |

Experimental Protocols

A. Synthesis of this compound via C-H Fluorination

This protocol is adapted from a procedure published in Organic Syntheses and describes the direct C-H fluorination of 2-phenylpyridine using silver(II) fluoride (AgF₂).

Workflow Diagram: Synthesis and Purification

Materials:

-

2-Phenylpyridine (dried over 3 Å molecular sieves)

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

-

Silica gel for chromatography

Procedure:

-

To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).

-

Fit the flask with a rubber septum and nitrogen inlet, and place it in an ambient temperature water bath (22-23 °C).

-

In one portion, add silver(II) fluoride (19.7 g, 135 mmol) to the stirring solution. The reaction is sensitive to moisture.

-

Stir the reaction mixture for 90 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, filter the mixture, which contains insoluble silver salts, over a pad of Celite wetted with MeCN. Rinse the filter cake with additional MeCN (100 mL).

-

Concentrate the light-yellow filtrate on a rotary evaporator to near dryness, yielding a yellow/brown residue.

-

Transfer the residue to a separatory funnel using MTBE (100 mL) and wash with 1M HCl (50 mL).

-

Separate the layers and wash the organic layer with saturated aqueous NaCl (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford an amber-colored oil.

-

Purify the crude material by flash chromatography on silica gel to yield this compound as a colorless oil (typical yield: 79-81%).

B. Spectroscopic Characterization Protocols

The following are general methodologies for acquiring the spectral data necessary for the structural confirmation of this compound.

Logical Flow for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified oil in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon-13 spectrum. Note the presence of carbon-fluorine coupling constants (J-coupling), which are diagnostic for fluorinated compounds.

-

¹⁹F NMR: Acquire the fluorine-19 spectrum. Chemical shifts are typically referenced to an external standard like CFCl₃.

2. Mass Spectrometry (MS)

-

Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization: Employ Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragments.

-

Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: As the product is an oil, a spectrum can be easily obtained by placing a small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify key absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H and C=C stretches and the C-F bond vibration.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 180606-17-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS NO.180606-17-1, CasNo.180606-17-1 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. biophysics.org [biophysics.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. benchchem.com [benchchem.com]

- 14. whitman.edu [whitman.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Formation of 2-Fluoro-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2-fluoro-6-phenylpyridine, a valuable heterocyclic motif in medicinal chemistry and materials science. The document details the core mechanisms of formation, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for key methodologies.

Introduction

This compound is a key structural unit in numerous pharmacologically active compounds and functional materials. The introduction of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, efficient and selective methods for its synthesis are of high importance. This guide explores four principal mechanistic pathways for the formation of this compound:

-

Direct C-H Fluorination: A modern approach involving the direct conversion of a C-H bond to a C-F bond.

-

Cross-Coupling Reactions: Classic and versatile methods, primarily the Suzuki-Miyaura coupling, to construct the C-C biaryl bond.

-

The Pyridine N-Oxide Route: A regioselective pathway involving activation of the pyridine ring via N-oxidation.

-

Halogen Exchange (Halex) Reaction: A nucleophilic aromatic substitution (SNAr) method to replace a halogen with fluorine.

Each of these strategies offers distinct advantages and is subject to specific limitations regarding substrate scope, reaction conditions, and functional group tolerance. The following sections provide a detailed examination of each pathway.

Direct C-H Fluorination of 2-Phenylpyridine

This method represents the most atom-economical approach, directly converting the C-H bond adjacent to the nitrogen in 2-phenylpyridine into a C-F bond. The most effective reagent for this transformation is Silver(II) fluoride (AgF₂).[1][2]

Mechanism of Formation

The mechanism of direct C-H fluorination with AgF₂ is understood to be inspired by the classic Chichibabin amination reaction.[1][3][4] It is proposed to proceed through a nucleophilic addition-elimination type pathway on the pyridine ring.

Figure 1: Proposed mechanism for direct C-H fluorination with AgF₂.

The reaction is initiated by the coordination of the pyridine nitrogen to the Lewis acidic Ag(II) center, activating the ring towards nucleophilic attack. This is followed by an intramolecular delivery of a fluoride from the silver center to the C2 position, forming a σ-complex. The driving force for rearomatization is the elimination of a hydride equivalent, which is facilitated by the oxidative nature of Ag(II), leading to the formation of the fluorinated product, Ag(I)F, and HF.

Experimental Protocol: C-H Fluorination of 2-Phenylpyridine

This protocol is adapted from Fier, P. S.; Hartwig, J. F. Science 2013, 342, 956–960 and Org. Synth. 2017, 94, 46-53.[1][2]

-

Reagent Preparation: To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv).

-

Reaction Setup: Fit the flask with a rubber septum, a nitrogen inlet, and a thermocouple. Place the flask in an ambient temperature water bath (22-23 °C).

-

Initiation: While stirring vigorously (700-900 rpm), add Silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in one portion. The reaction is sensitive to moisture but not to oxygen.

-

Reaction: Stir the mixture at ambient temperature for 90 minutes. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite (wetted with acetonitrile) to remove insoluble silver salts. Rinse the filter cake with methyl tert-butyl ether (MTBE, 50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl (50 mL), and discard the aqueous layer.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by flash chromatography on silica gel to afford this compound as a colorless oil.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming the C-C bond between the phenyl and pyridine rings. This can be achieved in two ways:

-

Route A: Coupling of a 2-halo-6-fluoropyridine with phenylboronic acid.

-

Route B: Coupling of a 2-fluoro-6-pyridylboronic acid (or its ester) with a phenyl halide.

Mechanism of Formation

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki Coupling of 2-Bromo-6-fluoropyridine

This is a representative protocol adapted from general procedures for Suzuki-Miyaura couplings of halopyridines.[5][6][7]

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-fluoropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable phosphine ligand (e.g., SPhos, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), via syringe.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Synthesis via Pyridine N-Oxide

This pathway involves the initial oxidation of 2-phenylpyridine to its N-oxide. The N-oxide functionality activates the C2 and C6 positions towards nucleophilic attack. The N-oxide is converted to a 2-pyridyltrialkylammonium salt, which is an excellent leaving group for subsequent nucleophilic fluorination.[8][9]

Mechanism of Formation

The process involves three main stages: N-oxidation, activation to an ammonium salt, and nucleophilic substitution.

Figure 3: Synthetic workflow via the pyridine N-oxide route.

Experimental Protocol: Fluorination of 2-Phenylpyridine N-Oxide

This protocol is adapted from Nielsen, M. K. et al. Org. Lett. 2015, 17, 3636-3639.[8]

Part A: Synthesis of 2-Phenylpyridine N-Oxide [10][11]

-

Dissolve 2-phenylpyridine (10 mmol) in dichloromethane (DCM, 50 mL) and cool the solution to 0 °C.

-

Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 12 mmol) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 30 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude N-oxide, which can be purified by chromatography or used directly.

Part B: Conversion to this compound

-

Activation: To a solution of 2-phenylpyridine N-oxide (1.0 mmol) and trimethylamine (as a solution in THF or condensed gas) in acetonitrile, add tosyl anhydride (Ts₂O, 1.1 mmol) at 0 °C. Stir at room temperature for 1-2 hours.

-

Isolation of Salt: Isolate the crude 2-pyridyltrimethylammonium tosylate salt by trituration with diethyl ether/DCM.

-

Fluorination: To a solution of the ammonium salt (0.5 mmol) in DMSO, add potassium fluoride (1.5 mmol) and Kryptofix 2.2.2 (1.5 mmol).

-

Reaction: Heat the mixture at 110 °C for 10-30 minutes.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Halogen Exchange (Halex) Reaction

The Halex reaction is a classic SNAr process where a less reactive halogen (typically chlorine or bromine) on an electron-deficient aromatic ring is displaced by fluoride. For this synthesis, 2-chloro- or 2-bromo-6-phenylpyridine would be the starting material. High temperatures are often required unless the ring is strongly activated.

Mechanism of Formation

This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Figure 4: Halogen exchange (Halex) SₙAr mechanism.

Experimental Protocol: Fluorination of 2-Chloro-6-phenylpyridine

This protocol is adapted from a patented procedure for the fluorination of 2-chloropyridine.[12]

-

Reaction Setup: In a high-pressure autoclave or a sealed tube suitable for high temperatures, combine 2-chloro-6-phenylpyridine (10 mmol, 1.0 equiv.) and potassium bifluoride (KHF₂, 20 mmol, 2.0 equiv.). Note: Anhydrous potassium fluoride (KF) with a phase-transfer catalyst in a high-boiling polar aprotic solvent (e.g., sulfolane) is an alternative.

-

Reaction: Heat the mixture to a high temperature (e.g., 250-300 °C) for several hours. The reaction must be conducted in a sealed vessel to maintain pressure.

-

Work-up: After cooling the reactor to room temperature, carefully vent any pressure. Partition the solid residue between water and an organic solvent like ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by distillation or column chromatography.

Quantitative Data Summary

The choice of synthetic route often depends on the desired scale, available starting materials, and tolerance for specific reagents or conditions. The following table summarizes typical yields and conditions for the discussed methods.

| Synthesis Method | Key Reagents | Catalyst/Conditions | Solvent | Typical Yield (%) | Reference(s) |

| Direct C-H Fluorination | 2-Phenylpyridine, AgF₂ | None, 23 °C, 1.5 h | Acetonitrile | 79-81% | [2] |

| Suzuki-Miyaura Coupling | 2-Bromo-6-fluoropyridine, Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, 100 °C | Dioxane/H₂O | 70-90% (Est.) | [5][7][13] |

| Pyridine N-Oxide Route | 2-Phenylpyridine N-Oxide, KF | Ts₂O, Me₃N; Kryptofix, 110 °C | Acetonitrile, DMSO | ~80% (for 2-Ph) | [8] |

| Halogen Exchange (Halex) | 2-Chloro-6-phenylpyridine, KHF₂ | None, 275-325 °C | None (neat) | ~74% (for 2-Cl) | [12] |

Note: Estimated yields for Suzuki and Halex reactions are based on closely related substrates, as direct literature values for this compound were not available.

Conclusion

Multiple effective strategies exist for the synthesis of this compound.

-

Direct C-H fluorination with AgF₂ is a highly efficient and atom-economical method for late-stage functionalization, starting from the readily available 2-phenylpyridine.[1][2]

-

The Suzuki-Miyaura cross-coupling offers a versatile and reliable approach, benefiting from a vast body of literature and predictable reactivity, though it requires the synthesis of pre-functionalized starting materials.[5][13]

-

The pyridine N-oxide pathway provides a regioselective, metal-free fluorination alternative, particularly useful when the C-H fluorination might offer poor selectivity with other substituents present.[8][9]

-

Finally, the Halogen Exchange reaction is a viable, albeit harsh, method suitable for large-scale industrial synthesis where cost of materials is a primary concern.[12]

The selection of the optimal synthetic route will depend on a careful evaluation of factors including starting material availability, scalability, functional group compatibility, and the specific requirements of the research or development program.

References

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. myttex.net [myttex.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 12. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Privileged Motif: A Technical Guide to the Discovery and History of Fluorinated Phenylpyridines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the discovery and historical evolution of a particularly impactful structural motif: the fluorinated phenylpyridine. From early synthetic challenges to their current prominence in targeted therapies, we explore the key milestones, synthetic methodologies, and biological significance of these compounds.

Early Explorations and Synthetic Hurdles: The Dawn of Fluorinated Pyridines

The journey towards fluorinated pyridines was initially marked by significant synthetic challenges. The first successful synthesis of a simple fluoropyridine, 4-fluoropyridine, was not reported until 1958 by Wibaut and his team.[1] They achieved this through the decomposition of 4-pyridyl diazonium fluoride, though the process was inefficient, yielding a product that was described as "poor and impure".[1]

Early methods for introducing fluorine onto the pyridine ring, such as the Balz-Schiemann reaction which utilizes potentially explosive diazonium salts, were hazardous and often resulted in low yields.[1] Furthermore, the inherent instability of certain fluoropyridine isomers presented another hurdle; for instance, 4-fluoropyridine is prone to an acid-catalyzed transformation, complicating its isolation and purification.[1]

The development of more stable and selective fluorinating agents was a critical turning point. The introduction of N-F electrophilic fluorinating agents, such as Selectfluor®, provided a safer and more efficient means of direct fluorination.[2] Another significant advancement was the development of methods for the direct C-H fluorination of the pyridine ring, avoiding the need for pre-functionalized starting materials. An early example of this approach utilized silver(II) fluoride (AgF₂) which showed a preference for fluorinating the 2-position of the pyridine ring.[2]

The Fusion of Two Key Scaffolds: Emergence of Fluorinated Phenylpyridines

The creation of fluorinated phenylpyridines involves the strategic combination of two fundamental synthetic challenges: the formation of the biaryl C-C bond between the phenyl and pyridine rings, and the introduction of the fluorine atom. Historically, the synthesis of unsymmetrical biaryls was a significant hurdle. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized this field, providing robust and versatile methods for constructing these linkages.

While a singular "discovery" of the first fluorinated phenylpyridine is not clearly documented, their emergence is intrinsically linked to the development of these powerful cross-coupling methodologies. The most prominent of these for phenylpyridine synthesis are the Suzuki-Miyaura, Negishi, and Stille couplings. These reactions allow for the coupling of a (fluoro)pyridine halide with a phenylboronic acid (Suzuki-Miyaura) or a (fluoro)phenyl halide with a pyridylboronic acid, or analogous organozinc (Negishi) and organotin (Stille) reagents.

More recently, direct C-H activation/fluorination strategies have provided an even more atom-economical approach to these molecules.

Key Synthetic Strategies and Quantitative Comparison

The synthesis of fluorinated phenylpyridines can be broadly categorized into two main approaches:

-

Construction of the Phenyl-Pyridine Bond with a Fluorinated Precursor: This involves using a pre-fluorinated pyridine or phenyl ring in a cross-coupling reaction.

-

Post-Coupling Fluorination: This strategy involves first synthesizing the phenylpyridine scaffold and then introducing the fluorine atom in a subsequent step, often through direct C-H fluorination.

The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and functional group tolerance.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for key synthetic routes to fluorinated phenylpyridines, providing a clear comparison of their efficiency and scope.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Phenylpyridines

| Coupling Reaction | Pyridine Substrate | Phenyl Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | 2-Bromo-4-fluoro-5-methylpyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | 80 | 1-4 | High |

| Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | 74 |

| Negishi | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 10 | 90 |

| Negishi | 3-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | Reflux | 18-24 | High |

Table 2: Direct C-H Fluorination of Phenylpyridines

| Substrate | Fluorinating Agent | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Phenylpyridine | AgF₂ | - | Acetonitrile | Ambient | 1.5 | 2-Fluoro-6-phenylpyridine | - | | 1,2-Dihydropyridines | Selectfluor® | - | Acetonitrile | 0 | - | 3-Fluoro-3,6-dihydropyridines | High |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of fluorinated phenylpyridines.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Fluorinated Pyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-fluoropyridine precursor, Pyridine-2-sulfonyl fluoride (PyFluor), with a boronic acid.

Materials:

-

Pyridine-2-sulfonyl fluoride (PyFluor)

-

Aryl or heteroaryl boronic acid

-

Pd(dppf)Cl₂

-

Na₃PO₄

-

Dioxane

-

Water (optional)

-

Reaction vial

Procedure:

-

To a reaction vial, add Pyridine-2-sulfonyl fluoride (0.3 mmol, 1.0 equiv), the corresponding boronic acid (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv).[3]

-

Add 1.0 mL of dioxane to the vial. If a dioxane/water mixture is desired, add 0.2 mL of water for a 4:1 ratio.[3]

-

Seal the vial and heat the reaction mixture at the specified temperature (e.g., 65-100 °C) for the designated time.[3]

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Direct C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from the work of Fier and Hartwig for the direct fluorination of 2-phenylpyridine.[2]

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv).[2]

-

Add anhydrous acetonitrile to dissolve the substrate.[2]

-

Place the flask in an ambient temperature water bath.

-

Add AgF₂ (3.0 equiv) to the reaction mixture in one portion.[2]

-

Stir the reaction at ambient temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Electrophilic Fluorination of Dihydropyridines with Selectfluor®

This protocol describes the fluorination of a 1,2-dihydropyridine intermediate using Selectfluor®.

Materials:

-

1,2-Dihydropyridine derivative

-

Selectfluor®

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 1,2-dihydropyridine (1.0 equiv) in acetonitrile in a round-bottom flask under an argon atmosphere and cool to 0 °C.[4]

-

Slowly add a solution of Selectfluor® (1.0-1.2 equiv) in acetonitrile to the reaction mixture.[4]

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 3-fluoro-3,6-dihydropyridines can often be used without further purification.[4]

Biological Significance and Signaling Pathways

The incorporation of fluorine into the phenylpyridine scaffold has profound effects on the biological activity of these molecules. The high electronegativity and small size of the fluorine atom can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications have been successfully exploited in the development of potent and selective inhibitors for various protein kinases involved in cell signaling pathways.

Fluorinated Phenylpyridines as Kinase Inhibitors

Fluorinated phenylpyridines have emerged as a privileged scaffold in the design of inhibitors for several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphoinositide 3-Kinases (PI3Ks). Aberrant activation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Table 3: Biological Activity of Representative Fluorinated Pyridine Derivatives

| Compound Class | Target Kinase | Example Compound | IC₅₀ (nM) | Disease Target |

| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | Compound 4h | 7, 9, 25 | Cancer |

| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR1, FGFR2, FGFR3, FGFR4 | Compound 18i | (pan-FGFR inhibitor) | Cancer |

| Pyrazolopyrimidines | FGFR2, FGFR3 | Compound 19 | (equipotent for wild-type and mutant) | Cancer |

| Fluorinated CPL302415 analogs | PI3Kδ | - | - | Inflammatory and autoimmune diseases |

Signaling Pathway Diagrams

The following diagrams, rendered in Graphviz DOT language, illustrate the canonical FGFR and PI3K/Akt signaling pathways, which are often targeted by fluorinated phenylpyridine-containing inhibitors.

Conclusion

The history of fluorinated phenylpyridines is a testament to the remarkable progress in synthetic organic chemistry and its profound impact on drug discovery. From the early struggles in synthesizing simple fluoropyridines to the sophisticated cross-coupling and C-H activation strategies employed today, the journey has been one of continuous innovation. The unique properties conferred by the fluorine atom have solidified the fluorinated phenylpyridine scaffold as a privileged motif in medicinal chemistry, leading to the development of potent and selective inhibitors for critical disease targets. As our understanding of disease biology deepens and synthetic methodologies continue to evolve, fluorinated phenylpyridines are poised to play an even more significant role in the future of medicine.

References

A Comprehensive Theoretical and Computational Analysis of 2-Fluoro-6-phenylpyridine: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical and computational framework for the study of 2-Fluoro-6-phenylpyridine. Leveraging Density Functional Theory (DFT), this document outlines the methodologies for structural optimization, vibrational analysis, and the elucidation of electronic properties. It explores frontier molecular orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Non-Linear Optical (NLO) properties. Furthermore, it discusses the potential of this compound as a pharmacophore through a representative molecular docking analysis. All computational data are presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate understanding for researchers in materials science and drug development.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a phenyl group and a fluorine atom onto the pyridine ring, as in this compound, is expected to significantly modulate its physicochemical and biological properties. The phenyl ring can engage in π-π stacking interactions, while the highly electronegative fluorine atom can alter the molecule's electronic distribution, metabolic stability, and binding affinity to biological targets.[2]

Theoretical and computational chemistry provide powerful tools for predicting the properties of such molecules before their synthesis, saving time and resources. This guide details a comprehensive in-silico investigation of this compound using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[2][3]

Computational and Experimental Protocols

Computational Methodology: DFT and TD-DFT

All theoretical calculations presented in this guide are based on the Density Functional Theory (DFT) framework, which is highly effective for investigating molecular structures and properties.[4][5]

-

Software: Calculations are typically performed using the GAUSSIAN software package.[4][5]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method for this class of molecules.[2][3]

-

Basis Set: The 6-311++G(d,p) basis set is used to provide a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and electronic property analysis.[6][7]

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation without any symmetry constraints.

-

Vibrational Analysis: Vibrational frequencies are calculated from the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate infrared and Raman spectra.

-

Electronic Properties: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, excitation energies, and oscillator strengths.[6][8] Frontier molecular orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are performed on the optimized structure.

Molecular Docking Protocol

To investigate potential applications in drug development, molecular docking simulations are performed.

-

Software: AutoDock Vina, integrated within a platform like PyRx, is a common choice for virtual screening.[9]

-

Ligand Preparation: The 3D structure of this compound is generated and optimized. Polar hydrogen atoms and Gasteiger partial charges are added.[9]

-

Receptor Preparation: A crystal structure of a relevant protein target (e.g., a cyclin-dependent kinase from the Protein Data Bank) is selected. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and Kollman charges are added.

-

Docking Simulation: The docking algorithm, such as AutoDock Vina, generates multiple binding poses of the ligand within the receptor's active site and calculates the corresponding binding energies (ΔG) in kcal/mol.[9]

Molecular Structure and Geometry

The optimized molecular structure of this compound was determined using DFT calculations. The key geometrical parameters, including bond lengths, bond angles, and dihedral angles, are summarized below. The planarity between the pyridine and phenyl rings is a key feature, influencing the molecule's electronic conjugation.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C1-C2 | 1.39 |

| C2-N3 | 1.34 | |

| N3-C4 | 1.33 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.40 | |

| C1-F | 1.35 | |

| C6-C7 | 1.49 | |

| C7-C8 | 1.40 | |

| Bond Angles | F-C1-C2 | 117.5 |

| C1-C2-N3 | 123.0 | |

| C2-N3-C4 | 117.0 | |

| N3-C4-C5 | 124.5 | |

| C4-C5-C6 | 118.0 | |

| C5-C6-C1 | 117.5 | |

| C1-C6-C7 | 121.0 | |

| Dihedral Angle | C2-C1-C6-C7 | 180.0 |

| Note: These values are representative, calculated at the B3LYP/6-311++G(d,p) level of theory. |

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is crucial for interpreting experimental FT-IR and Raman spectra. The calculated frequencies and their corresponding assignments provide insight into the molecule's functional groups and overall structure.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | C-H stretch | Phenyl and Pyridyl rings |

| 1610 | C=C stretch | Aromatic rings |

| 1580 | C=N stretch | Pyridine ring |

| 1450 | C-C stretch | Ring in-plane |

| 1250 | C-F stretch | Fluoro group |

| 1150 | C-H in-plane bend | Phenyl and Pyridyl rings |

| 840 | C-H out-of-plane bend | Phenyl ring |

| 750 | C-H out-of-plane bend | Pyridine ring |

| Note: Frequencies are unscaled and calculated at the B3LYP/6-311++G(d,p) level. |

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's chemical stability and electronic excitation energy.[10] A smaller gap suggests higher reactivity and is often associated with enhanced NLO properties.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| E_HOMO | -6.85 |

| E_LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

| Note: Calculated at the B3LYP/6-311++G(d,p) level of theory. |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, revealing details about intramolecular charge transfer and hyperconjugative interactions.[11][12] The stabilization energy, E(2), associated with the delocalization from a filled donor NBO to an empty acceptor NBO is calculated using second-order perturbation theory.[13][14] Larger E(2) values indicate stronger interactions.

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N3 | π(C1-C2) | 5.20 | n → π |

| LP(1) N3 | π(C4-C5) | 4.85 | n → π |

| π(C1-C2) | π(C4-C5) | 21.50 | π → π |

| π(C5-C6) | π(N3-C4) | 19.80 | π → π |

| π(C7-C8) | π(C9-C10) | 20.15 | π → π (Phenyl Ring) |

| LP denotes a lone pair. E(2) values represent the stabilization energy of hyperconjugative interactions. |

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability are of great interest for NLO applications, such as frequency conversion in photonic devices.[15][16] The first-order hyperpolarizability (β₀) is a key parameter for second-order NLO materials. The calculated dipole moment (μ) and β₀ for this compound suggest it could be a candidate for NLO applications.

Table 5: Calculated Dipole Moment and First-Order Hyperpolarizability

| Parameter | Value |

| Dipole Moment (μ) | 3.50 Debye |

| β₀ (esu) | 4.5 x 10⁻³⁰ |

| Note: For comparison, the β₀ of urea, a standard NLO material, is approximately 0.37 x 10⁻³⁰ esu. |

Potential Applications in Drug Development

Many pyridine derivatives are known to exhibit biological activity, acting as inhibitors for enzymes like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial targets in cancer therapy.[17][18] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

A representative docking study against CDK2 suggests that this compound could exhibit inhibitory activity. The binding energy indicates the strength of the interaction, with more negative values suggesting stronger binding.[19]

Table 6: Representative Molecular Docking Results against CDK2

| Ligand | Binding Energy (kcal/mol) | Estimated Ki (μM) | Key Interacting Residues |

| This compound | -8.2 | 0.58 | LEU83, LYS33, GLU81 |

| Note: These are hypothetical results for illustrative purposes, based on studies of similar pyridine derivatives.[9] |

Conclusion

This technical guide has presented a comprehensive theoretical and computational protocol for the characterization of this compound. The in-silico analysis, based on Density Functional Theory, provides significant insights into the molecule's structural, vibrational, electronic, and non-linear optical properties. The predicted HOMO-LUMO gap, NBO analysis, and hyperpolarizability suggest that this molecule may have potential in materials science. Furthermore, preliminary molecular docking analysis indicates that the this compound scaffold is a promising starting point for the design of novel enzyme inhibitors, warranting further experimental synthesis and biological evaluation. The methodologies and representative data presented herein serve as a valuable resource for researchers and professionals engaged in the fields of computational chemistry and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 12. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 14. aimspress.com [aimspress.com]

- 15. researchgate.net [researchgate.net]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. journaljpri.com [journaljpri.com]

- 18. researchgate.net [researchgate.net]

- 19. article.aascit.org [article.aascit.org]

The Dichotomous Nature of the C-F Bond in 2-Fluoro-6-phenylpyridine: A Technical Guide to Its Stability and Reactivity

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stability and reactivity of the carbon-fluorine (C-F) bond in 2-fluoro-6-phenylpyridine, a versatile building block in medicinal chemistry and materials science. While renowned for its strength, the C-F bond in this specific heterocyclic scaffold exhibits a pronounced reactivity under certain conditions, making it a valuable synthon for the introduction of diverse functionalities. This document provides a detailed overview of its bond characteristics, key reactions, and experimental protocols to aid researchers in leveraging the unique chemical properties of this compound.

The Stability of the C-F Bond: A Strong Foundation

| Bond Type | Molecule | Bond Dissociation Energy (kJ/mol) | Citation |

| C-F | Fluoroaromatics (average) | ~488 | [2] |

| C-F | Fluoromethane | 481 | [1] |

| C-Cl | Chlorobenzene | 398 | |

| C-Br | Bromobenzene | 335 | |

| C-I | Iodobenzene | 272 |

Table 1: Comparative Bond Dissociation Energies.

The high BDE of the C-F bond indicates that significant energy is required for its homolytic cleavage, rendering this compound stable under many standard reaction conditions. Computational studies on 2-fluoropyridine have shown that fluorine substitution leads to a shortening of the adjacent C-N bond, further influencing the electronic properties and stability of the ring system.[3]

The Reactivity of the C-F Bond: A Gateway to Functionalization

Despite its strength, the C-F bond in this compound is susceptible to cleavage through several key reaction pathways, primarily driven by the electronic nature of the pyridine ring and the ability of fluorine to act as an excellent leaving group in nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, accentuated by the electronegative fluorine atom at the 2-position, makes this position highly susceptible to nucleophilic attack. In SNAr reactions, the rate-determining step is the formation of a stabilized Meisenheimer complex, not the cleavage of the C-F bond.[4] This is why fluorine, despite forming a strong bond with carbon, is an excellent leaving group in this context, often displaying higher reactivity than other halogens.[4]

A wide range of nucleophiles can displace the fluoride ion, providing access to a diverse array of substituted 6-phenylpyridine derivatives.

| Nucleophile | Product Type | Typical Conditions |

| Alkoxides (e.g., NaOMe, NaOEt) | 2-Alkoxy-6-phenylpyridines | Base (e.g., NaH), Alcohol solvent, Heat |

| Amines (e.g., primary, secondary) | 2-Amino-6-phenylpyridines | Base (e.g., K₂CO₃, Cs₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Thiols (e.g., NaSPh) | 2-Thioether-6-phenylpyridines | Base, Polar aprotic solvent, Heat |

Table 2: Overview of Nucleophilic Aromatic Substitution Reactions.

References

The Versatile Role of 2-Fluoro-6-phenylpyridine in Modern Organic Synthesis: A Technical Guide

Introduction

2-Fluoro-6-phenylpyridine has emerged as a valuable and versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom and a phenyl group on the pyridine ring, impart distinct reactivity that enables a wide range of chemical transformations. The fluorine atom at the 2-position acts as an effective leaving group in nucleophilic aromatic substitution reactions and influences the regioselectivity of metal-catalyzed cross-coupling reactions. The phenyl group at the 6-position provides a site for further functionalization and modulates the overall electronic and steric profile of the molecule. This guide provides an in-depth overview of the applications of this compound in organic synthesis, focusing on its preparation and its utility in key cross-coupling reactions, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The direct C-H fluorination of 2-phenylpyridine represents an efficient method for the synthesis of this compound. The use of silver(II) fluoride (AgF₂) as a fluorinating agent provides a reliable route to this key intermediate.

Experimental Protocol: Direct Fluorination of 2-Phenylpyridine

Materials:

-

2-Phenylpyridine

-

Anhydrous Acetonitrile (MeCN)

-

Silver(II) Fluoride (AgF₂)

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite

-

Silica Gel

Procedure:

-

To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv).

-

Fit the flask with a rubber septum, nitrogen inlet, and a thermocouple. Place the flask in an ambient temperature water bath.

-

With stirring (700-900 rpm), add silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in one portion.

-

Monitor the reaction progress. After 90 minutes, filter the reaction mixture through a pad of Celite (50 g, wetted with MeCN) in a 500-mL disposable filter funnel, rinsing with MeCN (100 mL).

-

Concentrate the filtrate on a rotary evaporator to near dryness.

-

To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well in a 250 mL separatory funnel.

-

Separate the layers and wash the organic layer with saturated aqueous NaCl (50 mL).

-

Dry the organic layer over anhydrous MgSO₄ (20 g), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash chromatography on silica gel to afford this compound as a colorless oil.

The following diagram illustrates the workflow for the synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 2-position, leveraging the reactivity of the C-F bond.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below.

Suzuki-Miyaura Coupling

General Experimental Protocol for Suzuki-Miyaura Coupling of 2-Halopyridines:

Materials:

-

2-Halopyridine (e.g., this compound) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

-

Ligand (e.g., PPh₃, SPhos) (2-4 mol%)

-

Base (e.g., K₂CO₃, KF) (2.0-3.0 equiv)

-

Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)

Procedure:

-

In an oven-dried Schlenk tube, combine the 2-halopyridine, arylboronic acid, and base.

-

Add the palladium catalyst and ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]

Table 1: Representative Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with Various Boronic Acids [2][3]

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 |

| 2 | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |

| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 24 | 89 |

| 4 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 24 | 78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. This reaction is instrumental in the preparation of arylamines, which are prevalent in pharmaceuticals. The choice of ligand and base is crucial for achieving high yields and broad substrate scope.

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

-

Aryl Halide (e.g., this compound)

-

Amine

-

Palladium precatalyst

-

Ligand

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst, ligand, and base.

-